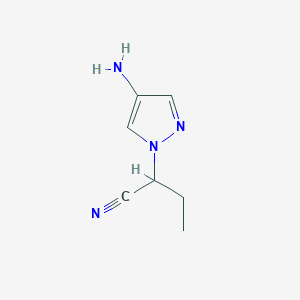

2-(4-amino-1H-pyrazol-1-yl)butanenitrile

Description

2-(4-amino-1H-pyrazol-1-yl)butanenitrile (CAS: 1171148-73-4) is a pyrazole-derived compound featuring a nitrile-terminated butane chain at the 1-position of the pyrazole ring and an amino group at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates. This compound, however, has been discontinued commercially, as noted in the CymitQuimica product catalog .

Properties

Molecular Formula |

C7H10N4 |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)butanenitrile |

InChI |

InChI=1S/C7H10N4/c1-2-7(3-8)11-5-6(9)4-10-11/h4-5,7H,2,9H2,1H3 |

InChI Key |

IMPRJLVYWZBAQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)N1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 4-amino-1H-pyrazole with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Commercial Comparison

| Compound Name | CAS Number | Purity | Status | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-amino-1H-pyrazol-1-yl)butanenitrile | 1171148-73-4 | N/S* | Discontinued | Pyrazole, amino, nitrile |

| 4-(Pyrrolidin-3-yloxy)-pyridine | 1251129-62-0 | 95% | Discontinued | Pyridine, pyrrolidinyl ether |

| 1-isopropyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | 933716-88-2 | 98% | Discontinued | Pyrazole, sulfonyl chloride, alkyl ether |

*N/S: Not specified in available sources .

Structural Analysis and Implications

The nitrile group offers a site for further chemical modifications (e.g., hydrolysis to carboxylic acids).

4-(Pyrrolidin-3-yloxy)-pyridine :

- The pyrrolidinyl ether substituent on pyridine may improve solubility due to the oxygen atom and the cyclic amine’s basicity. Such moieties are common in kinase inhibitors or CNS-targeting drugs .

1-isopropyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride: The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions (e.g., forming sulfonamides).

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)butanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- IUPAC Name: 2-(4-amino-1H-pyrazol-1-yl)butanenitrile

- Molecular Formula: C5H9N3

- Molecular Weight: 113.15 g/mol

The biological activity of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile is primarily attributed to its interaction with various molecular targets within biological systems. The compound's pyrazole moiety allows it to engage in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins, particularly enzymes and receptors involved in cellular signaling pathways.

Biological Activities

Research has indicated several key biological activities associated with 2-(4-amino-1H-pyrazol-1-yl)butanenitrile:

-

Anticancer Activity:

- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been noted for its ability to inhibit the proliferation of prostate cancer cells by acting as an androgen receptor antagonist, thereby blocking the signaling pathways that promote tumor growth .

-

Anti-inflammatory Properties:

- The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Enzyme Inhibition:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Structure-Activity Relationship (SAR)

The biological potency of 2-(4-amino-1H-pyrazol-1-yl)butanenitrile is influenced by its structural components. Modifications to the pyrazole ring or the butanenitrile side chain can significantly alter its pharmacological profile. For instance, halogen substitutions have been shown to enhance biological activity through increased lipophilicity and improved binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.